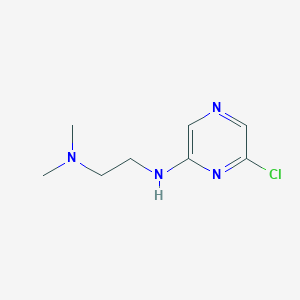

N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine

Descripción

Propiedades

IUPAC Name |

N-(6-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-13(2)4-3-11-8-6-10-5-7(9)12-8/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDMEFAOEAHGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192853 | |

| Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219957-55-7 | |

| Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(6-Chloro-2-pyrazinyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The chloro group in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazine N-oxides.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The chloro-substituted pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylated ethanediamine moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Key Structural Variations and Implications

Benzothiazole (): The sulfur atom in the ring enhances metabolic stability but may reduce solubility compared to pyrazine .

Substituents: Chlorine Position: 6-Cl in pyrazine (target) vs. 7-Cl in quinoline (Ro 41-3118) affects electronic distribution and steric interactions . Side Chain Modifications: Dimethylaminoethyl (target) vs. diethylaminoethyl (Ro 41-3118) alters lipophilicity and cell permeability .

Physicochemical Properties

Notes:

- The target compound’s lower molecular weight and logP suggest better aqueous solubility than bulkier analogs like the quinoline derivative .

- The benzothiazole analog’s higher pKa (8.87) may enhance protonation in physiological environments, influencing membrane permeability .

Actividad Biológica

N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Overview

- IUPAC Name : this compound

- CAS Number : 1219957-55-7

- Molecular Weight : 200.67 g/mol

- Chemical Structure : The compound features a chloropyrazine ring connected to a dimethylethane-1,2-diamine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical for cellular function.

Biological Activities

Research has demonstrated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For example:

| Pathogen Type | Activity | Reference |

|---|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains | |

| Fungi | Inhibitory effects on common fungal pathogens |

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties:

- Mechanism : It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Cell Lines Tested : Various cancer cell lines have been tested, including breast cancer (MCF7) and lung cancer (A549) cells.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

- : Promising candidate for further development as an antimicrobial agent.

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on MCF7 breast cancer cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours.

- : Suggests potential as a therapeutic agent in cancer treatment.

Research Findings

Recent research has highlighted the following key findings regarding the compound's biological activities:

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

| Parameter | Value |

|---|---|

| Lipophilicity (Log P) | 0.03 |

| Blood-Brain Barrier Permeability | No |

| CYP450 Enzyme Interaction | Non-inhibitory for major CYPs |

Toxicology

Toxicological assessments are essential for determining safety profiles:

- Acute Toxicity : Studies indicate low acute toxicity in animal models.

- Chronic Exposure : Long-term exposure studies are needed to fully understand potential adverse effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N1-(6-Chloropyrazin-2-yl)-N2,N2-dimethylethane-1,2-diamine, and how are yields optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions between 6-chloropyrazin-2-amine and N,N-dimethylethane-1,2-diamine. Key steps include:

- Use of polar aprotic solvents (e.g., THF, dioxane) under reflux conditions.

- Catalytic systems like Pd₂(dba)₃ with DavePhos ligand to enhance coupling efficiency (e.g., yields up to 84% reported in analogous pyrazine derivatives) .

- Purification via flash chromatography (eluent: DCM/MeOH gradient) .

- Optimization : Adjusting molar ratios (amine:halide ≈ 2:1), reaction time (5–10 h at 100°C), and catalyst loading (5–10 mol%) improves yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Structural Validation :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, characteristic peaks include δ 7.86 (pyrazine protons) and δ 2.29 (N,N-dimethyl groups) in CDCl₃ .

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic system with unit cell parameters a = 8.5532 Å, b = 19.6993 Å) resolves stereochemistry and intermolecular interactions (e.g., C–H···Cl hydrogen bonds) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Screening Protocols :

- Anticancer Activity : Test against panels like H-460, HT-29, and HepG2 cell lines using MTT assays (48–72 h exposure, IC₅₀ determination) .

- Enzyme Inhibition : Evaluate kinase (e.g., PIM kinases) or receptor (e.g., EGFR) inhibition via fluorescence polarization or ADP-Glo™ assays .

Advanced Research Questions

Q. How can computational tools aid in predicting the binding modes of this compound with biological targets?

- Methodology :

- Molecular Docking : Use Schrödinger Maestro with OPLS3e force field to dock into target proteins (e.g., STAT5 or p97 ATPase). Grid generation around active sites and Prime-MM/GBSA scoring refine pose selection .

- MD Simulations : Run 100 ns trajectories in Desmond to assess binding stability and key interactions (e.g., π-π stacking with pyrazine ring) .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Approach :

- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., serum-free media, 10 μM–100 nM range) .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify selectivity issues .

- Metabolic Stability Assays : Assess hepatic microsomal degradation to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

- SAR Design :

- Core Modifications : Introduce substituents at pyrazine C3/C5 (e.g., methoxy, fluoro) to alter electronic properties .

- Side-Chain Variations : Replace N,N-dimethyl groups with cyclic amines (e.g., piperazine) to enhance solubility or target affinity .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical H-bond donors/acceptors .

Q. What in vivo models are suitable for validating its therapeutic efficacy and toxicity?

- Model Selection :

- Xenograft Models : Subcutaneous implantation of A549 or HT-29 tumors in nude mice (dosing: 10–50 mg/kg, i.p., 21-day study) .

- Toxicokinetics : Monitor plasma half-life (LC-MS/MS) and organ toxicity (histopathology of liver/kidney) .

Q. How can synthetic routes be optimized for scalability without compromising purity?

- Process Chemistry :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h vs. 10 h) while maintaining >80% yield .

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., diethyl vs. dimethyl byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.